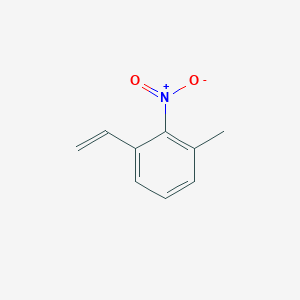
1-Ethenyl-3-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-ethenyl-3-methyl-2-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) at the first position, a methyl group at the third position, and a nitro group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-ethenyl-3-methyl-2-nitro- typically involves the nitration of 3-methylstyrene. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of Benzene,1-ethenyl-3-methyl-2-nitro- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-ethenyl-3-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene,1-ethenyl-3-methyl-2-nitro- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific pathways involving nitroaromatic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene,1-ethenyl-3-methyl-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1-ethenyl-3-nitro-: Similar structure but lacks the methyl group at the third position.
Benzene,1-ethenyl-2-nitro-: Similar structure but lacks the methyl group and has the nitro group at the second position.
Benzene,1-methyl-2-nitro-: Similar structure but lacks the ethenyl group.
Uniqueness
Benzene,1-ethenyl-3-methyl-2-nitro- is unique due to the presence of both the ethenyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-ethenyl-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3 |
InChI-Schlüssel |
NFCIBRKSLMEAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
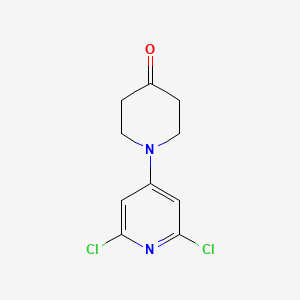
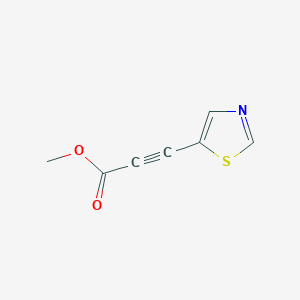
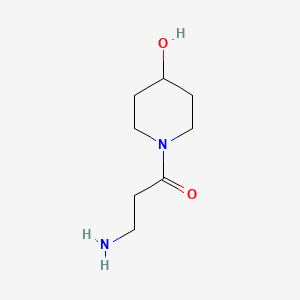
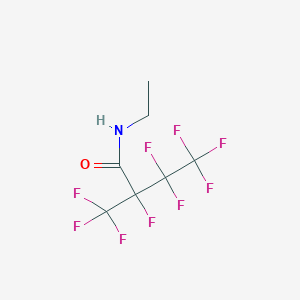
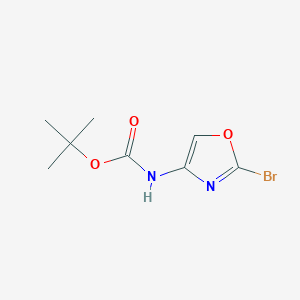
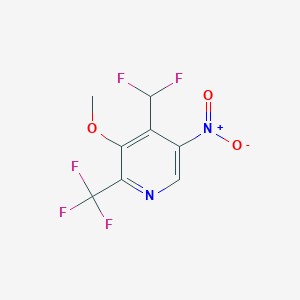
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)


